molecular formula C8H14O B105304 3-Octen-2-one CAS No. 18402-82-9

3-Octen-2-one

Cat. No. B105304
CAS RN: 18402-82-9
M. Wt: 126.2 g/mol
InChI Key: ZCFOBLITZWHNNC-VOTSOKGWSA-N
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Description

3-Octen-2-one is a chemical compound with the molecular formula C8H14O . It has a molecular weight of 126.1962 . It is also known by other names such as 3-Oct-3-en-2-one and oct-3-en-2-one .


Synthesis Analysis

A method for synthesizing 3-octanalkylene-2-ketone, which includes 3-Octen-2-one, involves reacting acetone and valeraldehyde through condensation to prepare 4-hydroxy-2-octanone at 5-40°C for 4-6 hours. The molar rate of valeraldehyde and acetone is at 1/3-1/5. Piperidine, pyrrolidone, and dibutylamine are used as catalysts. The 4-hydroxy-2-octanone is then dehydrated through acid to prepare 3-octanalkylene-2-ketone for 0.5-1 hour .


Molecular Structure Analysis

The IUPAC Standard InChI for 3-Octen-2-one is InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h6-7H,3-5H2,1-2H3 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

3-Octen-2-one has a density of 0.8±0.1 g/cm3, a boiling point of 180.4±9.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.3 mmHg at 25°C. It has an enthalpy of vaporization of 41.7±3.0 kJ/mol and a flash point of 67.1±4.2 °C .

Scientific Research Applications

Antifungal Activity

  • Germination Inhibition of Fungi : 1-Octen-3-ol, closely related to 3-Octen-2-one, shows antifungal activity by inhibiting the germination process of Penicillium paneum, a characteristic it shares with its closely related compound 3-Octen-2-one. This inhibition also affects essential metabolic processes in the fungus, such as conidia swelling and germination, although the effects are reversible (Chitarra, Abee, Rombouts, & Dijksterhuis, 2005).

Atmospheric Chemistry

  • Ozonolysis and Atmospheric Impact : A study on the rate constants and products of ozonolysis of unsaturated ketones, including 3-Octen-2-one, revealed its significant impact on atmospheric chemistry. The study found that 3-Octen-2-one plays a role in the formation of secondary organic aerosols (SOA) in the atmosphere, thus influencing air quality and climate (Li et al., 2020).

Analytical Chemistry

  • Detection in Wines : An analytical method for quantifying 1-Octen-3-one in wines was developed, demonstrating the compound's significant presence in food products. This method involves solid-phase extraction and gas chromatography, which could be applicable for analyzing 3-Octen-2-one in similar contexts (Culleré, Cacho, & Ferreira, 2006).

Plant-Fungi Interaction

  • Plant Defense Activation : In Arabidopsis thaliana, 1-Octen-3-ol, a structurally similar compound to 3-Octen-2-one, induces a defensive response. This compound activates defense genes and enhances resistance against Botrytis cinerea, suggesting its role as a signaling molecule in plant-fungal interactions (Kishimoto, Matsui, Ozawa, & Takabayashi, 2007).

Insect Attraction and Repellence

  • Mosquito Attractant and Repellent : Research has shown that 1-Octen-3-ol is an attractant for certain mosquito species, while also acting as a repellent for others. This dual functionality implies potential applications in pest control and indicates similar possibilities for 3-Octen-2-one (Cilek et al., 2012).

Food and Beverage Industry

  • Flavor Analysis in Food Products : The compound 1-Octen-3-ol, which shares structural similarities with 3-Octen-2-one, contributes to the characteristic mushroom-like flavor in various food products, indicating a similar potential for 3-Octen-2-one in flavoring agents (Maggi, Papa, Cristalli, Sagratini, & Vittori, 2010).

Safety And Hazards

The safety data sheet for 3-Octen-2-one indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

In future studies, it will be necessary to analyze the interactions between the odor molecules of vanilla flavor individually and with the six odor molecules, including 3-Octen-2-one, for each human olfactory receptor in detail. This will help to clarify the mechanisms of modulation, enhancement, and suppression between odor molecules in the complex odor .

properties

IUPAC Name

(E)-oct-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h6-7H,3-5H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFOBLITZWHNNC-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Colourless liquid; earthy, fruity blueberry note
Record name 3-Octen-2-one
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Record name 3-Octen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1060/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

100.00 °C. @ 18.00 mm Hg
Record name 3-Octen-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water ; soluble in oil, Miscible at room temperature (in ethanol)
Record name 3-Octen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1060/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.834-0.839
Record name 3-Octen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1060/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Octen-2-one

CAS RN

1669-44-9
Record name 3-Octen-2-one
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001669449
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Record name 3-Octen-2-one
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Record name Oct-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.268
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-OCTEN-2-ONE
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Record name 3-Octen-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,740
Citations
M Yasunaga, E Takai, S Hattori… - Bioscience …, 2022 - academic.oup.com
… Next, after confirming that no new odorant molecule was formed by mixing vanilla flavor and 3-octen-2-one by GC/MS analysis, 3-octen-2-one was added to the vanilla flavor at 0.01%, …
Number of citations: 1 academic.oup.com
MA Lloyd, MA Drake, PD Gerard - Journal of food science, 2009 - Wiley Online Library
… 1-octen-3-ol, octanal, 3-octen-2-one, and nonanal. Multiple linear regression with backwards … , 3-methylbutanal, octanal, and 3-octen-2-one concentrations were best predictors of painty …
Number of citations: 63 ift.onlinelibrary.wiley.com
IH Cho, HJ Lee, YS Kim - Journal of agricultural and food …, 2012 - ACS Publications
… , (E)-2-octenal, heptanal, isospathulenol, (E,E)-2,4-decadienal, 3-octen-2-one, benzaldehyde, 2-pentylfuran, and (E)-2-nonenal. … 16 1038 3-octen-2-one nd a nd a nd a nd a tr b nd a A …
Number of citations: 59 pubs.acs.org
E Kwiatkowski, M Kwiatkowski… - … of crystallographic and …, 1992 - Springer
… HAE, and 8-amino-5-aza-4-methyl-3-octen-2-one, HAT, the products of monocondensation of penta-2,4-dione with 1,2-diaminoethane and 1,3-diaminopropane, respectively (Fig. 1), …
Number of citations: 6 link.springer.com
Y Li, L Zhang, W Wang - Molecules, 2012 - mdpi.com
… In the results, higher contents of hexanal, 2-heptanone, octanal and 3-octen-2-one were detected in concentrated milk and fresh milk powders than in raw milk and heated milk. The …
Number of citations: 57 www.mdpi.com
Q Li, HH Zhang, IP Claver, KX Zhu… - … Journal of Food …, 2011 - Wiley Online Library
… ), floral (benzeneacetaldehyde), cooked mushroom flavour (3-octen-2-one and 2-octen-1-ol), … 1-octen-3-one, 2-octen-1-ol and 3-octen-2-one were reported to be the potent aroma-active …
Number of citations: 99 ifst.onlinelibrary.wiley.com
P Tinchan, S Chaiseri - researchgate.net
… δ-Octalactone and 3-octen-2-one, found only in the SPME sample, could have a great impact to coconut milk odor due to their high odor active values (OAV). Acetaldehyde, ethyl …
Number of citations: 0 www.researchgate.net
R Mebazaa, B Rega, V Camel - Food Chemistry, 2011 - Elsevier
… A similar observation can be done for 3-octen-2-one as this odourant compound was detected by panellists with the same frequency (6/16). Further 8 odour zones were found in the …
Number of citations: 48 www.sciencedirect.com
W Li, M Chen, Y Chen, S Tong, M Ge, Y Guo… - Journal of …, 2020 - Elsevier
… In this work, the rate constants of 1-octen-3-one and 3-octen-2-one were obtained for the first time, and the rate constant of 4-hexen-3-one was (6.37 ± 0.99) × 10 −17 cm 3 /(molecule·…
Number of citations: 3 www.sciencedirect.com
T Maeda, JH Kim, Y Ubukata, N Morita - European Food Research and …, 2008 - Springer
Headspace sorptive extraction method was used to determine the volatile flavor compounds of the Polished-graded wheat flours and commonly milled wheat flour (CW). The Polished-…
Number of citations: 27 link.springer.com

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